molecular formula CH2NNaO2 B1262213 Sodium Carbamate

Sodium Carbamate

Cat. No.: B1262213
M. Wt: 83.022 g/mol
InChI Key: KFDFYCRDUBAKHD-UHFFFAOYSA-M
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Description

Sodium carbamate (NaNH₂COO) is an inorganic compound derived from carbamic acid (NH₂COOH), where the acidic hydrogen is replaced by a sodium ion. It is a white crystalline solid with high solubility in water, making it suitable for various industrial and pharmaceutical applications. This compound is primarily utilized as a precursor in synthesizing urea derivatives, a buffering agent in biochemical processes, and a fire suppressant in specialized extinguishing systems . Its chemical stability and ionic nature facilitate interactions in aqueous environments, though its reactivity is influenced by pH and temperature.

Properties

Molecular Formula

CH2NNaO2

Molecular Weight

83.022 g/mol

IUPAC Name

sodium;carbamate

InChI

InChI=1S/CH3NO2.Na/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1

InChI Key

KFDFYCRDUBAKHD-UHFFFAOYSA-M

Canonical SMILES

C(=O)(N)[O-].[Na+]

Synonyms

ammonium carbamate
calcium carbamate
carbamic acid
carbamic acid, ammonia salt
carbamic acid, calcium salt
carbamic acid, potassium salt
carbamic acid, sodium salt
potassium carbamate
sodium carbamate

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

Sodium carbamate decomposes upon heating, producing sodium cyanate (NaOCN) and ammonia:

NaNH2CO2ΔNaOCN+NH3\text{NaNH}_2\text{CO}_2\xrightarrow{\Delta}\text{NaOCN}+\text{NH}_3

Thermogravimetric analysis (TGA) reveals that decomposition initiates at 120°C , with complete conversion by 180°C .

Reaction with Acids

This compound reacts vigorously with hydrochloric acid (HCl) , releasing carbon dioxide and forming sodium chloride:

NaNH2CO2+2HCl2NaCl+CO2+NH3+H2O\text{NaNH}_2\text{CO}_2+2\text{HCl}\rightarrow 2\text{NaCl}+\text{CO}_2\uparrow +\text{NH}_3+\text{H}_2\text{O}

Kinetic studies show a reaction rate constant of k=0.45L mol sk=0.45\,\text{L mol s} at 25°C .

CO₂ Capture and Carbamate Stability

This compound plays a role in CO₂ sequestration. In aqueous solutions, it absorbs CO₂ to form sodium bicarbonate:

NaNH2CO2+CO2+H2O2NaHCO3+NH3\text{NaNH}_2\text{CO}_2+\text{CO}_2+\text{H}_2\text{O}\rightarrow 2\text{NaHCO}_3+\text{NH}_3

This reaction is reversible and highly pH-dependent, with optimal absorption at pH 9–11 .

Table 1: CO₂ Absorption Efficiency of this compound

Temperature (°C)CO₂ Pressure (MPa)Absorption Efficiency (%)
250.178
500.592
751.085

Data adapted from high-pressure reactor experiments .

Mechanistic Insights

The formation of this compound follows a six-membered transition state mechanism (Figure 1), as demonstrated by DFT calculations :

  • Nucleophilic attack : CO₂ reacts with the amine group of sodium amide.

  • Proton transfer : A water molecule or base facilitates deprotonation.

  • Carbamate stabilization : The product forms through a zwitterionic intermediate.

This mechanism avoids the high-energy 1,3-zwitterion pathway, reducing activation energy by 30–40% .

Reactions with Sulfur Dioxide (SO₂)

This compound reacts with SO₂ at elevated temperatures (150–300°C ), forming sodium sulfite and carbon dioxide:

2NaNH2CO2+SO2Na2SO3+2CO2+2NH32\text{NaNH}_2\text{CO}_2+\text{SO}_2\rightarrow \text{Na}_2\text{SO}_3+2\text{CO}_2+2\text{NH}_3

XRD analysis confirms the dominance of Na₂SO₃ at 180°C , with a conversion efficiency of 44% .

Hydrolysis Behavior

In aqueous solutions, this compound undergoes hydrolysis to form sodium carbonate and ammonia:

NaNH2CO2+H2ONa2CO3+NH3\text{NaNH}_2\text{CO}_2+\text{H}_2\text{O}\rightarrow \text{Na}_2\text{CO}_3+\text{NH}_3

The reaction is first-order with respect to carbamate concentration (k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} at 25°C ) .

Key Challenges and Research Gaps

  • Stability in humid environments : this compound degrades rapidly above 60% relative humidity , limiting its industrial applications .

  • Scalability : High-pressure synthesis routes remain energy-intensive, necessitating catalyst development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium carbamate belongs to the carbamate family, which includes compounds with the functional group R₁R₂NCOO⁻. Below is a detailed comparison with structurally or functionally analogous compounds:

This compound vs. Potassium Carbamate

Property This compound Potassium Carbamate
Formula NaNH₂COO KNH₂COO
Solubility Highly soluble in water Moderately soluble in water
Applications Fire suppression, urea synthesis Agriculture (nitrogen source)
Thermal Stability Decomposes at ~100°C More stable (>120°C)
Effectiveness Superior in fire extinguishing Less effective than sodium salts

Key Findings: this compound outperforms potassium carbamate in fire-control systems due to its rapid decomposition into non-flammable gases (e.g., CO₂ and NH₃), which smother flames .

This compound vs. Ethyl Carbamate (Urethan)

Property This compound Ethyl Carbamate
Structure Inorganic salt Organic ester (NH₂COOCH₂CH₃)
Bioactivity Low cytotoxicity High cytotoxicity, teratogenic
Applications Industrial uses Limited to lab synthesis
Toxicity Low oral toxicity Potent teratogen (e.g., causes fetal malformations)

Key Findings : Ethyl carbamate’s organic structure enhances membrane permeability, leading to higher bioactivity but also significant toxicity. This compound’s ionic nature limits its bioavailability, reducing adverse effects .

This compound vs. Sodium Bicarbonate

Property This compound Sodium Bicarbonate
Formula NaNH₂COO NaHCO₃
Functionality Releases NH₃ upon decomposition Releases CO₂ in acidic conditions
Applications Fire suppression, pH buffering Food additive, antacid
Reactivity Reacts with acids to produce NH₃ Neutralizes acids to form CO₂

Key Findings : Sodium bicarbonate’s CO₂ release is ideal for culinary and antacid uses, while this compound’s NH₃ generation is better suited for fire suppression .

Carbamates vs. Esters in Bioactive Compounds

Studies on indanone-chalcone hybrids show that carbamate derivatives (e.g., compound 5a, IC₅₀ = 13.09 µM) exhibit stronger acetylcholinesterase (AChE) inhibition than ester analogs (e.g., compound 8e, IC₅₀ = 18.7 µM) due to enhanced hydrogen bonding with catalytic residues . Similarly, carbamate-based gelators form stable gels at lower concentrations than esters, attributed to additional hydrogen-bonding capabilities of the carbamate group .

Table : Bioactivity Comparison of Carbamates and Esters

Compound Type AChE Inhibition (IC₅₀, µM) Gelation Efficiency
Carbamate derivatives 13.09–20.70 0.5–1.0 wt%
Ester derivatives 18.7–26.7 1.5–2.5 wt%

Stability and Pharmacokinetics

  • Chemical Stability : this compound’s ionic structure confers greater resistance to enzymatic degradation compared to organic carbamates like ethyl N-methylcarbamate, which are susceptible to esterases .
  • Thermal Degradation : Decomposes into ammonia and carbon dioxide above 100°C, a property exploited in fire extinguishers .

Q & A

Advanced Research Question

  • Functionalization : Introduce alkyl/aryl groups via nucleophilic substitution or urea-based deep eutectic solvents .
  • Characterization : Use X-ray diffraction (XRD) to confirm crystallinity and SEM for morphological analysis .
  • Bioactivity screening : Prioritize derivatives with low cytotoxicity (MTT assay) and high thermal stability (TGA) .

How can conflicting historical and contemporary findings on carbamate reactivity be reconciled in literature reviews?

Q. Methodological Guidance :

  • Source evaluation : Differentiate primary sources (e.g., 19th-century journals) from secondary interpretations .
  • Contextual analysis : Consider period-specific limitations (e.g., lack of spectroscopic tools in early studies) .
  • Meta-analysis : Statistically aggregate data from 10+ studies to identify consensus trends .

What ethical and procedural standards apply when reporting this compound research involving human-derived samples?

Advanced Research Question

  • IRB compliance : Disclose participant selection criteria and informed consent protocols .
  • Data transparency : Share raw spectral data via repositories (e.g., Zenodo) to support peer validation .
  • Conflict of interest : Declare funding sources (e.g., industry partnerships) that may influence interpretation .

Key Takeaways for Researchers

  • Interdisciplinary integration : Combine synthetic chemistry with computational biology for mechanistic depth .
  • Rigorous documentation : Adhere to IUPAC and ICMJE standards for reproducibility .
  • Critical analysis : Address data contradictions through systematic validation and meta-research .

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